molecular formula C6H6F6O B1266598 Allyl 1,1,2,3,3,3-hexafluoropropyl ether CAS No. 59158-81-5

Allyl 1,1,2,3,3,3-hexafluoropropyl ether

Cat. No.: B1266598
CAS No.: 59158-81-5
M. Wt: 208.1 g/mol
InChI Key: ADXLBHULARLUSE-UHFFFAOYSA-N
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Description

Allyl 1,1,2,3,3,3-hexafluoropropyl ether is a chemical compound with the molecular formula C6H6F6O. It is characterized by the presence of an allyl group (CH2=CH-CH2-) and a hexafluoropropyl ether group. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .

Mechanism of Action

Mode of Action

It’s known that ethers can undergo reactions such as the claisen rearrangement , which could potentially influence its interaction with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Allyl 1,1,2,3,3,3-hexafluoropropyl ether are currently unknown . Its molecular weight of 208.1 suggests that it could potentially be absorbed and distributed in the body, but this would depend on many factors including its chemical stability, solubility, and the presence of transport proteins.

Biochemical Analysis

Biochemical Properties

Allyl 1,1,2,3,3,3-hexafluoropropyl ether plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to its unique chemical structure, which allows it to participate in specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it has been found to impact gene expression, thereby influencing the production of proteins essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular functions, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . Toxicity studies have shown that high doses of this compound can lead to adverse effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes . Understanding the metabolic pathways involving this compound is crucial for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1,1,2,3,3,3-hexafluoropropyl ether typically involves the reaction of allyl alcohol with hexafluoropropylene oxide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Allyl 1,1,2,3,3,3-hexafluoropropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

Scientific Research Applications

Allyl 1,1,2,3,3,3-hexafluoropropyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2H-hexafluoropropyl ether
  • 2H-Perfluoropropyl 2-propenyl ether
  • 1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane
  • 1,1,2,3,3,3-hexafluoro-1-prop-2-enyloxypropane

Uniqueness

Allyl 1,1,2,3,3,3-hexafluoropropyl ether stands out due to its unique combination of an allyl group and a hexafluoropropyl ether group. This combination imparts high thermal stability, resistance to chemical reactions, and versatility in various applications. Compared to similar compounds, it offers a broader range of reactivity and stability, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O/c1-2-3-13-6(11,12)4(7)5(8,9)10/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXLBHULARLUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880495
Record name 2H-Hexafluoropropyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59158-81-5
Record name 3-(1,1,2,3,3,3-Hexafluoropropoxy)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59158-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1,2,3,3,3-Hexafluoropropoxy)propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Hexafluoropropyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,1,2,3,3,3-hexafluoropropoxy)propene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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